molecular formula C9H11Cl2NO B13043770 (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Cat. No.: B13043770
M. Wt: 220.09 g/mol
InChI Key: HKYDFXFCJNJWNZ-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3,5-dichlorophenyl substituent at the C1 position and a hydroxyl group at the C2 position. Its structural analogs, such as indole-containing propan-2-ol derivatives, have been studied for cardiovascular and adrenergic activities , which may offer indirect insights into its properties.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

HKYDFXFCJNJWNZ-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Imine Intermediate Formation

  • The reaction of 3,5-dichlorobenzaldehyde with a chiral amine under controlled conditions (solvent, temperature, pH) leads to the formation of an imine or Schiff base intermediate.
  • The choice of chiral amine or chiral auxiliary is pivotal to direct the stereochemical outcome toward the (1S,2R) isomer.
  • Reaction conditions are optimized to avoid racemization and side reactions.

Stereoselective Reduction

  • Reduction of the imine intermediate is typically performed with sodium borohydride or catalytic hydrogenation using chiral catalysts.
  • The reduction step converts the imine to the corresponding amino alcohol, fixing the stereochemistry at the two adjacent chiral centers.
  • Reaction parameters such as solvent choice (e.g., methanol, ethanol), temperature (often 0–25 °C), and reducing agent equivalents are carefully controlled to maximize yield and stereoselectivity.

Alternative Synthetic Routes

  • Some methods involve the asymmetric addition of nucleophiles (e.g., nitromethane) to the aldehyde followed by reduction of the nitro group to the amino group, maintaining stereochemical control via chiral catalysts or auxiliaries.
  • Enzymatic or biocatalytic approaches have also been explored to achieve high enantiomeric excess, although these are less common at industrial scale.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imine Formation 3,5-Dichlorobenzaldehyde + chiral amine, solvent (e.g., ethanol), room temperature 85–95 Requires anhydrous conditions to prevent hydrolysis
Reduction Sodium borohydride or H2 with chiral catalyst, 0–25 °C, methanol or ethanol 80–90 Stereoselectivity critical; temperature control essential
Purification Chiral HPLC or recrystallization 90–98 Ensures enantiomeric purity >99%

Research Findings on Preparation

  • Studies emphasize the importance of the chiral amine selection and reduction conditions to achieve the (1S,2R) stereochemistry without racemization.
  • The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring influences the electronic properties of the intermediate and can affect reaction rates and selectivity.
  • Optimization of reaction parameters has led to improved yields and stereochemical purity, which is vital for the compound’s biological applications.
  • The compound’s amino and hydroxyl functional groups allow further chemical modifications, which have been explored in medicinal chemistry for drug development.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome/Remarks
Starting Material 3,5-Dichlorobenzaldehyde Commercially available Aromatic aldehyde with dichloro substitution
Imine Formation Condensation with chiral amine Ethanol solvent, room temperature Formation of chiral imine intermediate
Stereoselective Reduction Reduction of imine to amino alcohol NaBH4 or catalytic hydrogenation, 0–25 °C High stereoselectivity, yields ~85–90%
Purification Isolation of (1S,2R) isomer Chiral chromatography or recrystallization Enantiomeric purity >99%

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Target Compound:

  • Core structure : Propan-2-ol backbone.
  • Substituents :
    • C1: 3,5-Dichlorophenyl group.
    • C1: Primary amine (-NH₂).
    • C2: Hydroxyl (-OH).
  • Stereochemistry : (1S,2R).

Analogs (Evidence-Based):

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) : Core structure: Propan-2-ol with ethylamino side chain. Substituents:

  • Indolyl group with methoxy and methoxymethyl groups.
  • Ethylamino-linked 2-methoxyphenoxy moiety. Stereochemistry: Racemic (2R,S).

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) : Structurally similar to Compound 11 but with positional isomerism in the indole substituents.

Key Findings from Analogs:

Compound Antiarrhythmic Activity Hypotensive Activity α₁-Adrenoceptor Affinity (IC₅₀) β₁-Adrenoceptor Affinity (IC₅₀)
Compound 10 Moderate Significant 8.2 µM 12.5 µM
Compound 11 High Moderate 5.6 µM 9.8 µM
Insights:
  • Substituent Impact: The indole and methoxyphenoxy groups in Compounds 10 and 11 enhance β₁-adrenoceptor selectivity, likely due to hydrophobic interactions with receptor pockets.
  • Amino Group vs. Ethylamino Side Chain: The ethylamino side chain in analogs may improve membrane permeability compared to the primary amine in the target compound.
  • Chlorine vs. Methoxy Groups : The 3,5-dichlorophenyl group in the target compound could increase lipophilicity and alter binding kinetics compared to methoxy-rich indole derivatives.

Hypothetical Bioactivity of the Target Compound

While direct data are unavailable, structural parallels suggest:

  • Adrenoceptor Modulation: The dichlorophenyl group may compete with catecholamine-binding regions in adrenoceptors, but reduced polarity (vs. methoxy groups) might lower affinity.
  • Stereochemical Influence: The (1S,2R) configuration could enhance enantioselective interactions, as seen in β-blockers like propranolol.
  • Potential Limitations: The absence of an ethylamino linker (present in Compounds 10/11) might reduce systemic absorption or metabolic stability.

Biological Activity

(1S,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL is a chiral compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C9H11Cl2NOC_9H_{11}Cl_2NO, with a molecular weight of 220.09 g/mol. The compound features a dichlorophenyl group that contributes to its biological activity through various interactions at the molecular level.

PropertyValue
Molecular FormulaC₉H₁₁Cl₂NO
Molecular Weight220.09 g/mol
IUPAC NameThis compound
CAS Number1213529-34-0

Synthesis Methods

The synthesis of this compound typically involves chiral catalysts to ensure the correct stereochemistry. Common methods include:

  • Chiral Reduction : Reducing corresponding ketones using chiral reducing agents.
  • Asymmetric Hydrogenation : An industrially scalable method for high yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the dichlorophenyl moiety engages in hydrophobic interactions. This dual interaction mechanism can modulate the activity of various biological targets.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic effects:

Anticancer Activity

A study assessing the anticancer properties of various compounds found that derivatives similar to this compound demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The compound showed promising results in reducing cell viability in these models, indicating its potential as an anticancer agent .

Antimicrobial Effects

Molecular docking studies have suggested that compounds related to this compound may inhibit key bacterial enzymes such as MurB in E. coli, showcasing potential as antimicrobial agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Study : In vitro tests indicated that this compound significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
  • Antimicrobial Study : Compounds structurally related to this amino alcohol were evaluated for their antibacterial properties against a range of pathogens, demonstrating effective inhibition of growth at certain concentrations .

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